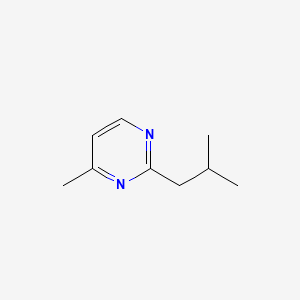
2-Isobutyl-4-methylpyrimidine
Description
Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and flavor/fragrance industries. The isobutyl and methyl substituents likely influence its physicochemical properties, such as lipophilicity, volatility, and reactivity, compared to simpler pyrimidine analogs.
Propriétés
Numéro CAS |
188708-03-4 |
|---|---|
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.225 |
Nom IUPAC |
4-methyl-2-(2-methylpropyl)pyrimidine |
InChI |
InChI=1S/C9H14N2/c1-7(2)6-9-10-5-4-8(3)11-9/h4-5,7H,6H2,1-3H3 |
Clé InChI |
ANYPZJRBAIUMHC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)CC(C)C |
Synonymes |
Pyrimidine, 4-methyl-2-(2-methylpropyl)- (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Due to the lack of direct evidence for 2-Isobutyl-4-methylpyrimidine, comparisons are drawn to structurally related pyrimidine derivatives, such as 2-Amino-4-methylpyrimidine (CAS 108-52-1, discussed in ). Key differences arise from functional group substitutions:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Impact: The amino group in 2-Amino-4-methylpyrimidine enhances hydrogen-bonding capacity, making it suitable for drug synthesis (e.g., antimalarials or antivirals) .
Market and Consumption: provides detailed time-series data (1997–2046) for 2-Amino-4-methylpyrimidine, highlighting its steady demand in pharmaceuticals and agrochemicals . No equivalent data exists for this compound, suggesting it may be a niche or experimental compound.
Synthetic Accessibility: Amino-substituted pyrimidines like 2-Amino-4-methylpyrimidine are often synthesized via cyclization of thioureas or amidines. Isobutyl-substituted analogs likely require more complex alkylation strategies, increasing production costs and limiting commercial adoption.
Q & A
Q. How can researchers differentiate between artifacts and genuine intermediates in mechanistic studies?
- Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways. Quench reactions at timed intervals and analyze intermediates via LC-MS. Compare with control experiments lacking key reagents. For example, studies on pyrimidine sulfanyl derivatives employed trapping agents to isolate transient species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


